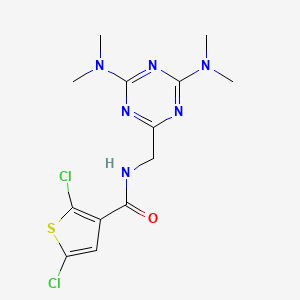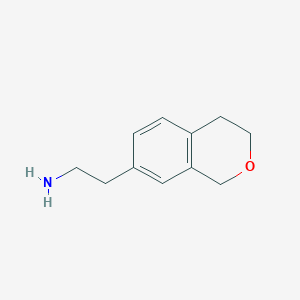
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2,5-dichlorothiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains a triazine ring and a thiophene ring, both of which are common structures in many pharmaceuticals and dyes. The presence of dimethylamino groups suggests that the compound might have basic properties .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the triazine ring, the introduction of the dimethylamino groups, and the coupling with the thiophene ring .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazine and thiophene rings, as well as the dimethylamino groups. These groups could potentially participate in various chemical reactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich dimethylamino groups and the electron-deficient triazine ring. These groups could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the dimethylamino groups could confer basic properties, while the aromatic rings could contribute to its stability .Orientations Futures
Mécanisme D'action
Target of Action
Compounds with similar structures have been used in the detection of cholesterol
Mode of Action
The exact mode of action of this compound is currently unknown. It’s possible that it interacts with its targets in a manner similar to other compounds with a similar structure. For instance, some compounds with a similar structure have been shown to exhibit fluorescence properties when interacting with their targets .
Propriétés
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-2,5-dichlorothiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N6OS/c1-20(2)12-17-9(18-13(19-12)21(3)4)6-16-11(22)7-5-8(14)23-10(7)15/h5H,6H2,1-4H3,(H,16,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGSZZOKXHUIAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)C2=C(SC(=C2)Cl)Cl)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N6OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5R,8S)-10-((2-chlorophenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2366748.png)

![Benzo[b]thiophen-2-yl(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2366750.png)

![(Z)-ethyl 2-((4-(N-butyl-N-methylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2366757.png)
![5-Methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B2366758.png)

![Methylethyl 2-(4-benzo[d]furan-2-yl-2-oxochromen-6-yloxy)acetate](/img/structure/B2366761.png)
![N-[(4,6-dimethoxypyrimidin-5-yl)methyl]-2-methoxypyridin-3-amine](/img/structure/B2366762.png)



